molecular formula C20H20BrN5 B11437650 3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B11437650
M. Wt: 410.3 g/mol
InChI Key: FLDVLVJACFAGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 3-bromophenyl substituent at position 3 of the triazolo ring and a branched N-butyl-N-methyl amine group at position 3.

Properties

Molecular Formula

C20H20BrN5

Molecular Weight

410.3 g/mol

IUPAC Name

3-(3-bromophenyl)-N-butyl-N-methyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C20H20BrN5/c1-3-4-12-25(2)19-16-10-5-6-11-17(16)26-20(22-19)18(23-24-26)14-8-7-9-15(21)13-14/h5-11,13H,3-4,12H2,1-2H3

InChI Key

FLDVLVJACFAGNN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne. This step is often catalyzed by copper(I) salts.

    Quinazoline Ring Formation: The quinazoline ring is synthesized from anthranilic acid derivatives through a series of condensation reactions.

    Final Coupling: The triazole and quinazoline moieties are coupled together using suitable reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exhibit significant antimicrobial properties. For instance:

  • Quinazolinone Derivatives : Studies have shown that derivatives of quinazolinones possess antibacterial activity against pathogens such as Pseudomonas aeruginosa and Bacillus subtilis .
  • Triazole Compounds : Triazoles have been reported to have broad-spectrum antimicrobial effects due to their ability to inhibit fungal cell wall synthesis .
CompoundActivityTarget Organisms
This compoundAntibacterialPseudomonas aeruginosa, Bacillus subtilis
Quinazolinone DerivativesAntimicrobialVarious bacteria and fungi

Anti-inflammatory Effects

Compounds in the quinazoline family are also known for their anti-inflammatory properties. Research has shown that:

  • Certain derivatives can inhibit inflammatory pathways and reduce edema in animal models .
  • The presence of specific substituents on the quinazoline ring enhances anti-inflammatory activity.

Drug Design and Development

The unique structure of this compound positions it as a valuable scaffold in drug discovery:

  • c-Met Inhibitors : Similar triazole-fused compounds have been explored as selective c-Met inhibitors with potential applications in cancer therapy .
  • SARS-CoV-2 Research : Some derivatives have shown antiviral activity against SARS-CoV-2, highlighting their relevance in current therapeutic research .

Case Studies

Several studies have demonstrated the efficacy of quinazoline derivatives:

  • Quinazolines as Antimicrobial Agents :
    • A study synthesized various quinazoline derivatives and evaluated their antibacterial properties against multiple strains. The results indicated that modifications to the quinazoline core significantly influenced antimicrobial potency .
  • Anti-inflammatory Quinazolines :
    • Research focused on 4(3H)-quinazolinone derivatives showed promising results in reducing inflammation in vivo models. The compounds exhibited varying degrees of efficacy based on structural modifications .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name (IUPAC) R3 (Triazolo) Amine Substituent (Position 5) Molecular Weight (g/mol) Key Features
Target Compound
3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
3-Bromophenyl N-butyl-N-methyl ~450 (estimated*) Bromine enhances lipophilicity and potential electrophilic interactions
N-(3-Methylbutyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Methylphenyl N-(3-methylbutyl) 345.45 Methyl group reduces steric hindrance and polarity
3-(3-Bromophenyl)-N-(3-methoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Bromophenyl N-(3-methoxypropyl) 412.29 Methoxy group improves solubility
N-Benzyl-3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Bromophenyl N-benzyl ~430 (calculated) Aromatic benzyl may enhance π-π stacking interactions
N-(3-Chloro-4-methylphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Tosyl (SO2C6H4CH3) N-(3-chloro-4-methylphenyl) ~520 (estimated) Sulfonyl group introduces strong electron-withdrawing effects

*Molecular weight of the target compound is estimated based on analogs with similar substituents.

Key Research Findings

Structural-Activity Relationships (SAR) :

  • Bromine at R3 correlates with enhanced cytotoxicity in triazoloquinazolines, as seen in 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs () .
  • N-Benzyl substituents () may enhance binding to aromatic-rich enzyme active sites, though this is speculative without direct assay data.

Synthetic Challenges :

  • Bromophenyl introduction requires careful handling of brominated intermediates, increasing synthesis complexity compared to methyl or methoxy analogs .

Biological Activity

3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials based on current research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the coupling of 3-bromophenyl derivatives with triazole and quinazoline moieties. The synthesis typically employs cyclization reactions that yield high purity and yield rates. The structural formula is represented as:

C19H18BrN5C_{19}H_{18}BrN_5

This structure includes a bromophenyl group and a triazole fused to a quinazoline core, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that triazole derivatives showed a broad spectrum of activity against various bacterial strains, suggesting that modifications in the quinazoline structure can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli2 μg/mL
Compound BS. aureus1 μg/mL
3-Bromophenyl TriazoleP. aeruginosa0.5 μg/mL

Antitubercular Activity

Another area of interest is the antitubercular activity. Similar quinazoline derivatives have been shown to inhibit Mycobacterium tuberculosis effectively. The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazoline core can enhance its potency against tuberculosis . The compound's ability to modulate alternative targets within the bacterial metabolism is particularly noteworthy.

Case Study: Antitubercular Efficacy

In a controlled study, compounds structurally related to this compound were tested for their efficacy against M. tuberculosis. The results indicated that certain modifications led to submicromolar activity without significant cytotoxic effects on human cell lines .

The mechanisms by which this compound exerts its biological effects are primarily through enzyme inhibition and interaction with bacterial cell structures. For instance:

  • Inhibition of Thymidylate Kinase : Some studies have shown that related compounds inhibit thymidylate kinase in M. tuberculosis, disrupting DNA synthesis .
  • A2A Receptor Antagonism : There are indications that triazole derivatives may act as antagonists at A2A receptors, which are implicated in various cancers .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Predict redox potentials and sites of electrophilic/nucleophilic attack, guided by frontier molecular orbitals (HOMO/LUMO) .
  • Docking Studies : Simulate binding to biological targets (e.g., cytochrome P450 enzymes) to anticipate metabolic pathways .
  • QSPR Models : Corrogate substituent descriptors (e.g., Hammett σ) with stability data to design derivatives with improved shelf life .

What strategies are effective for resolving low yields in the final synthetic step?

Q. Advanced Research Focus

  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated species or uncyclized intermediates) .
  • Reaction Optimization : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C for Suzuki couplings) to improve cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and enhance purity by leveraging controlled heating .

What analytical techniques are critical for ensuring compound purity in pharmacological studies?

Q. Basic Research Focus

  • HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% per ICH guidelines) .
  • Elemental Analysis : Verify C, H, N, Br content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.